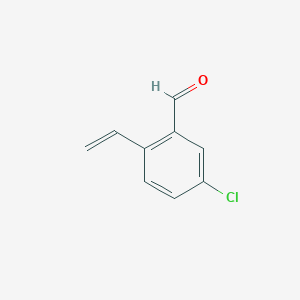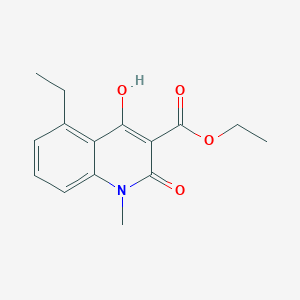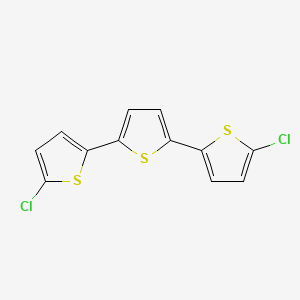
2,5-bis(5-chlorothiophen-2-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis(5-chlorothiophen-2-yl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of two 5-chlorothiophen-2-yl groups attached to a central thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(5-chlorothiophen-2-yl)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorothiophene as the primary raw material.
Friedel-Crafts Acylation: 2-chlorothiophene undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-bis(5-chlorothiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-bis(5-chlorothiophen-2-yl)thiophene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential pharmacological properties, such as anticancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2,5-bis(5-chlorothiophen-2-yl)thiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials and biological systems, making it useful in organic electronics and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as a fluorescent brightener.
2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene: Used in the preparation of stable fluorescent silica nanoparticles.
Uniqueness
2,5-bis(5-chlorothiophen-2-yl)thiophene is unique due to the presence of chlorine atoms, which can significantly alter its electronic properties and reactivity compared to other thiophene derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics.
Eigenschaften
Molekularformel |
C12H6Cl2S3 |
|---|---|
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
2,5-bis(5-chlorothiophen-2-yl)thiophene |
InChI |
InChI=1S/C12H6Cl2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H |
InChI-Schlüssel |
FMVZMHKHEDOCRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)C2=CC=C(S2)Cl)C3=CC=C(S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


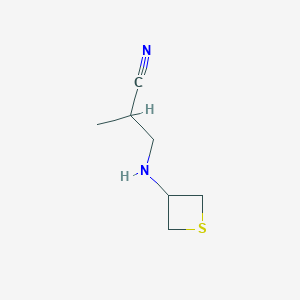
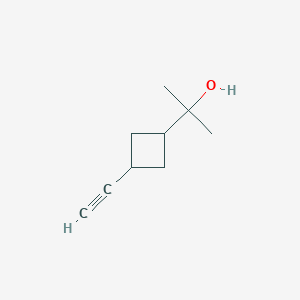
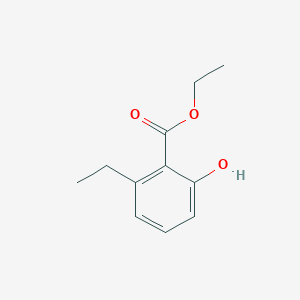
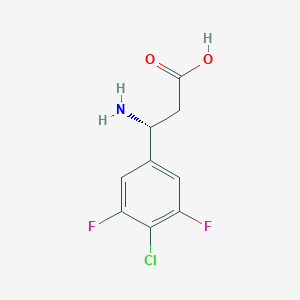
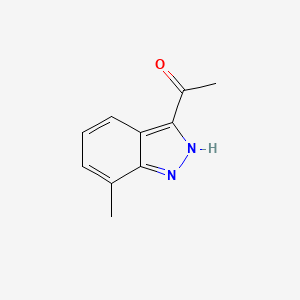
![3-Bromo-6-chloropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13028036.png)
![(1R,3S,4S)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13028039.png)
![cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine](/img/structure/B13028044.png)
![(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate](/img/structure/B13028054.png)


